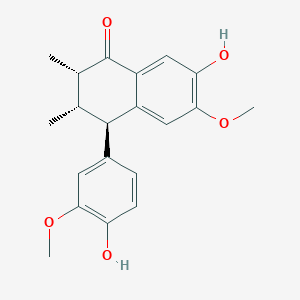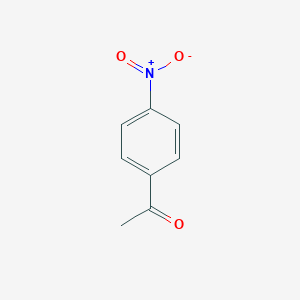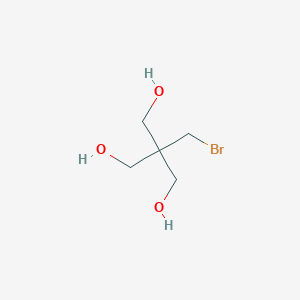
9,9-Diphenylfluorene
Übersicht
Beschreibung
9,9-Diphenylfluorene is an organic compound with the molecular formula C25H18 . It has a molecular weight of 318.41 . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of 9,9-Diphenylfluorene involves solution polycondensation reactions . It can also be synthesized by Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of 9,9-Diphenylfluorene consists of a fluorene core with two phenyl groups attached at the 9-position . The compound has a linear formula of C25H18 .Chemical Reactions Analysis
While specific chemical reactions involving 9,9-Diphenylfluorene are not detailed in the search results, it’s known that fluorene compounds are generally involved in various organic reactions. For instance, they can participate in Suzuki coupling reactions .Physical And Chemical Properties Analysis
9,9-Diphenylfluorene is a solid at 20°C . It has a melting point of 224.0 to 228.0°C and a boiling point of 438.9±40.0°C . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
9,9-Diphenylfluorene: is used in the synthesis of aromatic poly(amideimide)s. These polymers contain 9,9-diphenylfluorene moieties and amide units in the main chain, which are synthesized through solution polycondensation reactions .
Photophysical Processes
This compound is involved in unique photophysical processes such as Aggregation‐Induced Delayed Fluorescence (AIDF). Materials exhibiting AIDF show weak fluorescence with negligible delayed components in solutions, indicating a potential application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Organic Semiconductor Building Blocks
9,9-Diphenylfluorene: serves as a building block for organic semiconductors. It’s used to control the color of emissions by varying the conjugation length of the oligothiophene core in thiophene-based semiconductors .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of organic light-emitting diodes (oleds) , suggesting that its targets could be the components involved in light emission in these devices.
Mode of Action
9,9-Diphenylfluorene is involved in the generation of Aggregation-Induced Delayed Fluorescence (AIDF) in OLEDs . This process involves the compound interacting with its targets to emit light.
Biochemical Pathways
Its role in oleds suggests it may influence the pathways related to light emission in these devices .
Result of Action
The primary result of 9,9-Diphenylfluorene’s action is the generation of light in OLEDs . This is achieved through the process of Aggregation-Induced Delayed Fluorescence .
Action Environment
The action of 9,9-Diphenylfluorene is influenced by environmental factors such as temperature . It is stable under general conditions but can decompose under high temperature or high energy conditions to produce harmful substances .
Eigenschaften
IUPAC Name |
9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXUNGELBDWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328736 | |
| Record name | 9,9-diphenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20302-14-1 | |
| Record name | 20302-14-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9-diphenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Diphenylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)








